Diethyl 6'-(cyclopropylcarbonyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate
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Overview
Description
Diethyl 6’-(cyclopropylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound featuring a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6’-(cyclopropylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multiple stepsKey reagents include cyclopropylcarbonyl chloride, diethyl malonate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6’-(cyclopropylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane (CH2Cl2) and ethanol. Reaction conditions vary depending on the desired transformation, with temperature and pH being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Diethyl 6’-(cyclopropylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of diethyl 6’-(cyclopropylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Thioxo-1,3-dithiol-carboxamides .
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: .
Uniqueness
Diethyl 6’-(cyclopropylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H29NO5S3 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
diethyl 6'-(cyclopropanecarbonyl)-5',5',7'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate |
InChI |
InChI=1S/C27H29NO5S3/c1-6-32-24(30)18-13-27(34-14-19(36-27)25(31)33-7-2)20-17-10-8-9-15(3)21(17)28(23(29)16-11-12-16)26(4,5)22(20)35-18/h8-10,13-14,16H,6-7,11-12H2,1-5H3 |
InChI Key |
OCUSCIHAMMXQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C(C=CC=C34)C)C(=O)C5CC5)(C)C)SC=C(S2)C(=O)OCC |
Origin of Product |
United States |
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